molecular formula C17H14O2 B1626474 9-Anthraceneacetic acid methyl ester CAS No. 20139-92-8

9-Anthraceneacetic acid methyl ester

Cat. No.: B1626474
CAS No.: 20139-92-8
M. Wt: 250.29 g/mol
InChI Key: WPZNJWMNOASEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Anthraceneacetic acid methyl ester is an organic compound with the molecular formula C17H14O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl ester functional group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthraceneacetic acid methyl ester typically involves the esterification of 9-anthraceneacetic acid. One common method is the reaction of 9-anthraceneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as trimethylchlorosilane in methanol has also been reported to facilitate the esterification process efficiently .

Chemical Reactions Analysis

Types of Reactions: 9-Anthraceneacetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 9-anthraceneacetic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring of the anthracene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: 9-Anthraceneacetic acid.

    Reduction: 9-Anthracenemethanol.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

9-Anthraceneacetic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Anthraceneacetic acid methyl ester involves its interaction with molecular targets through its aromatic and ester functional groups. The compound can intercalate into DNA, affecting its structure and function. Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays. The pathways involved include the activation of specific enzymes and the modulation of cellular signaling pathways .

Comparison with Similar Compounds

  • 9-Anthraldehyde oxime
  • 9-Anthracenemethanol
  • 9-Anthraceneacetic acid

Comparison: 9-Anthraceneacetic acid methyl ester is unique due to its ester functional group, which imparts different chemical reactivity compared to its analogs. For instance, 9-Anthracenemethanol lacks the ester group, making it less reactive in esterification reactions. Similarly, 9-Anthraldehyde oxime has an oxime group, which gives it different chemical properties and applications .

Properties

IUPAC Name

methyl 2-anthracen-9-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-19-17(18)11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZNJWMNOASEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500226
Record name Methyl (anthracen-9-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20139-92-8
Record name Methyl (anthracen-9-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-Anthraceneacetic acid methyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-Anthraceneacetic acid methyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
9-Anthraceneacetic acid methyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
9-Anthraceneacetic acid methyl ester
Reactant of Route 5
Reactant of Route 5
9-Anthraceneacetic acid methyl ester
Reactant of Route 6
Reactant of Route 6
9-Anthraceneacetic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.